molecular formula C15H15ClN2O3S B2771004 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2185590-47-8

3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2771004
CAS No.: 2185590-47-8
M. Wt: 338.81
InChI Key: NKXAJCFMTAZSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core, a structure known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiazolidine with a suitable acylating agent under acidic or basic conditions.

    Introduction of the Azetidinyl Group: The azetidinyl moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a β-lactam.

    Attachment of the 3-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the 3-chlorophenyl group is introduced using a chlorinated benzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s thiazolidine-2,4-dione core is of particular interest due to its presence in several pharmacologically active molecules. Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and cancer.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: A thiazolidinedione that was previously used for diabetes treatment but withdrawn due to safety concerns.

Uniqueness

Compared to these similar compounds, 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione features an azetidinyl group and a 3-chlorophenyl moiety, which may confer unique biological activities and chemical properties. Its distinct structure allows for different interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

3-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(6-11)4-5-13(19)17-7-12(8-17)18-14(20)9-22-15(18)21/h1-3,6,12H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXAJCFMTAZSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.